molecular formula C15H22O3 B12299651 10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one

10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one

Cat. No.: B12299651
M. Wt: 250.33 g/mol
InChI Key: DFXRRWWJMJRDNJ-UHFFFAOYSA-N
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Description

10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[53102,6]undecan-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one typically involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the tricyclic core and subsequent functionalization to introduce the hydroxypropan-2-yl and methylidene groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylidene group can be reduced to a methyl group.

    Substitution: Functional groups can be substituted at specific positions on the tricyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methylidene group may produce a fully saturated tricyclic compound.

Scientific Research Applications

10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic molecules with hydroxy and methylidene functional groups. Examples are:

Uniqueness

What sets 10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one apart is its specific arrangement of functional groups and the resulting chemical properties.

Properties

IUPAC Name

10-(2-hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-11-9(14(2,3)17)5-6-15(8,4)10-7-18-13(16)12(10)11/h9-12,17H,1,5-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXRRWWJMJRDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1=C)C3C2COC3=O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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